molecular formula C12H10Cl2N4 B2720957 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 332931-25-6

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2720957
CAS No.: 332931-25-6
M. Wt: 281.14
InChI Key: LJLNQCQLVWSNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, which includes chlorine substitutions, enhances its potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the condensation of 4,5-dichloro-1H-imidazole with 1-methyl-1H-benzo[d]imidazole in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and the use of catalysts to improve yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include those related to microbial growth inhibition or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is unique due to its combined imidazole and benzimidazole structures, along with chlorine substitutions. These features contribute to its enhanced biological activity and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-[(4,5-dichloroimidazol-1-yl)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4/c1-17-9-5-3-2-4-8(9)16-10(17)6-18-7-15-11(13)12(18)14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLNQCQLVWSNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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